Welcome to the BenchChem Online Store!
molecular formula C12H17BrO2 B8341051 4-(6-Bromohexyloxy)phenol

4-(6-Bromohexyloxy)phenol

Cat. No. B8341051
M. Wt: 273.17 g/mol
InChI Key: JMZYUMGZZVOBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08197708B2

Procedure details

As expressed in the following reaction scheme, hydroquinone (1) (4.5 g) and 1,6-dibromo hexane (2) (10 g) were dissolved in methanol (100 ml) at room temperature. Adding potassium hydroxide (2.3 g) to the mixture solution, the resulting solution was refluxed at 60° C. overnight. Then, after lowering the solution to room temperature and evaporating methanol, the product was extracted three times with water (100 ml) and ethyl acetate (100 ml). After removing water with magnesium sulfate and evaporating the solvent, the product was refined by column chromatography (eluent: ethyl acetate/hexane=1/5) thereby obtaining 4.4 g of 4-(6-bromohexyloxy)phenol (3).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]Br.[OH-].[K+]>CO>[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][O:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCCCCBr
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to room temperature
CUSTOM
Type
CUSTOM
Details
evaporating methanol
EXTRACTION
Type
EXTRACTION
Details
the product was extracted three times with water (100 ml) and ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
After removing water with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporating the solvent

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCOC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.